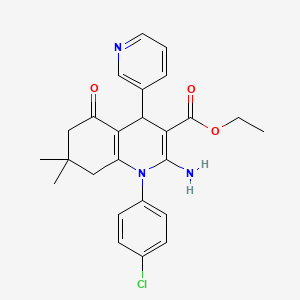![molecular formula C23H25N3O3S2 B11539746 N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)
N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロヘキシル-2-[(6-{[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドは、ベンゾチアゾール環、シクロヘキシル基、メトキシフェニル部分を含むユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用により、さまざまな分野で大きな関心を集めています。
準備方法
合成経路と反応条件
N-シクロヘキシル-2-[(6-{[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドの合成は、通常、複数のステップで構成されます。
ベンゾチアゾール環の形成: 最初のステップは、ベンゾチアゾール環の合成です。これは、2-アミノチオフェノールと適切なアルデヒドを酸性条件下で反応させることで、ベンゾチアゾールコアを形成できます。
シクロヘキシル基の導入: シクロヘキシル基は、求核置換反応を介して導入されます。シクロヘキシルアミンは、ベンゾチアゾール誘導体と反応して、N-シクロヘキシルベンゾチアゾール中間体を形成します。
メトキシフェニル部分の結合: メトキシフェニル基は、2-ヒドロキシ-3-メトキシベンズアルデヒドとの縮合反応を介して導入され、シッフ塩基を形成します。
最終カップリング: 最後のステップは、塩基性条件下で、ベンゾチアゾール誘導体をスルファニルアセトアミド部分とカップリングさせて、目的の化合物を得ることです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性が高いです。これには、自動反応器の使用、反応条件(温度、pH、および時間)の正確な制御、再結晶およびクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、シッフ塩基を標的にし、対応するアミンとアルデヒドに変換できます。
置換: ベンゾチアゾール環は、求電子置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が通常使用されます。
置換: 求電子置換は、酸性条件下で臭素または塩素化剤などの試薬によって促進できます。
主な生成物
酸化: スルホキシドおよびスルホン。
還元: 対応するアミンとアルデヒド。
置換: ハロゲン化ベンゾチアゾール誘導体。
科学研究アプリケーション
化学
化学において、N-シクロヘキシル-2-[(6-{[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学修飾が可能になり、合成有機化学において貴重な化合物になります。
生物学
生物学的に、この化合物は、抗菌剤としての可能性を示しています。さまざまな細菌や真菌の増殖を阻害する能力により、新しい抗生物質の開発候補となっています。
医学
医薬品化学において、この化合物は、その潜在的な抗炎症および抗癌作用について研究されています。細胞内の特定の分子標的と相互作用する能力は、炎症性疾患や特定の種類の癌の治療のための治療薬に開発できることを示唆しています。
産業
産業において、この化合物は、耐久性向上または微生物分解に対する耐性などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-シクロヘキシル-2-[(6-{[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドの作用機序は、さまざまな分子標的との相互作用を伴います。ベンゾチアゾール環はDNAにインターカレーションし、複製と転写プロセスを阻害できます。メトキシフェニル部分は、炎症性経路に関与する酵素と相互作用し、その活性を阻害して炎症を軽減します。さらに、この化合物の反応性酸素種を生成する能力は、癌細胞のアポトーシスを誘導できます。
類似の化合物との比較
類似の化合物
N-シクロヘキシルベンゾチアゾール-2-スルフェンアミド: 構造は似ていますが、メトキシフェニル部分は欠けています。
2-アミノベンゾチアゾール: シクロヘキシル基とメトキシフェニル基がない、より単純なベンゾチアゾール誘導体。
N-シクロヘキシル-2-ベンゾチアゾリルスルフェンアミド: 異なる置換パターンを持つ別のベンゾチアゾール誘導体。
独自性
N-シクロヘキシル-2-[(6-{[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドは、ベンゾチアゾール環、シクロヘキシル基、およびメトキシフェニル部分の組み合わせによりユニークです。このユニークな構造は、独特の化学的および生物学的特性を付与し、研究と産業におけるさまざまなアプリケーションのための汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
- **N-cyclohexyl-2-[(2R,3S,6S)-2-(hydroxymethyl)-3-[(4-methoxyanilino)-oxomethyl]amino]-3,6-dihydro-2H-pyran-6-yl]acetamide
- **2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its benzothiazole ring and methoxyphenyl group make it particularly interesting for medicinal chemistry research.
特性
分子式 |
C23H25N3O3S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
N-cyclohexyl-2-[[6-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-19-9-5-6-15(22(19)28)13-24-17-10-11-18-20(12-17)31-23(26-18)30-14-21(27)25-16-7-3-2-4-8-16/h5-6,9-13,16,28H,2-4,7-8,14H2,1H3,(H,25,27) |
InChIキー |
MSQSCQQTHZAWBH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-chloro-2-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11539673.png)
![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11539699.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)


![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)
![(3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide](/img/structure/B11539758.png)
